Ethyl 2-ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate
Description
Ethyl 2-ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a pyrazolo[1,5-a]pyrimidine derivative characterized by a bicyclic heteroaromatic core with substituents at positions 2 (ethyl), 3 (ethoxycarbonyl), 5 (methyl), and 7 (oxo). Its synthesis typically involves cyclocondensation reactions under acidic or ultrasonic conditions, followed by purification via column chromatography . The ethyl ester group at position 3 enhances lipophilicity, which may influence bioavailability and membrane permeability in biological systems .
Properties
Molecular Formula |
C12H15N3O3 |
|---|---|
Molecular Weight |
249.27 g/mol |
IUPAC Name |
ethyl 2-ethyl-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C12H15N3O3/c1-4-8-10(12(17)18-5-2)11-13-7(3)6-9(16)15(11)14-8/h6,14H,4-5H2,1-3H3 |
InChI Key |
FFQVGCYHSWREHR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=NC(=CC(=O)N2N1)C)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Aminopyrazole Synthesis and Functionalization
The preparation begins with the synthesis of 5-methyl-1H-pyrazol-3-amine, a key intermediate. As demonstrated in patent CN103896951A, 3-methyl-5-aminopyrazole is typically synthesized via hydrazine-mediated cyclization of β-ketonitriles derived from α-substituted amino acid esters. For example, tert-butyl (S)-(4-cyano-3-oxobutan-2-yl)methylcarbamate undergoes hydrazine treatment in ethanol to yield the aminopyrazole core. Modifications at the α-position of the precursor allow introduction of the C5-methyl group, which is retained throughout subsequent steps.
Malonate-Based Ring Formation
The pyrazolo[1,5-a]pyrimidine scaffold is constructed via cyclocondensation of the aminopyrazole with diethyl 2-ethylmalonate. In a representative procedure from J-stage, sodium ethoxide catalyzes the reaction in refluxing ethanol, facilitating nucleophilic attack of the aminopyrazole’s NH group on the malonate’s β-carbonyl. This step simultaneously installs the C2-ethyl and C3-ethoxycarbonyl groups while generating the dihydropyrimidine ring. The 7-oxo moiety arises from tautomerization during workup under acidic conditions.
Reaction Conditions:
-
Solvent: Ethanol or DMF
-
Base: Sodium ethoxide (1.2 equiv)
-
Temperature: 120°C for 8–12 hours
Alternative Routes via 3,3-Dialkoxypropionate Intermediates
Intermediate Synthesis and Cyclization
Patent CN103896951A discloses a complementary approach using 3,3-diethoxypropionate derivatives. Ethyl 3-ethoxy-2-ethylacrylate reacts with 5-methyl-1H-pyrazol-3-amine in toluene under acetic acid catalysis, forming the pyrimidine ring via a Knoevenagel-like mechanism. This method emphasizes solvent effects, with toluene improving regioselectivity for the 7-oxo product compared to polar aprotic solvents.
Optimized Parameters:
Hydrolysis and Esterification Adjustments
While the patent focuses on carboxylic acid derivatives, adapting the protocol for ester retention requires suppressing hydrolysis. Employing potassium tert-butoxide in tetrahydrofuran at 0°C preserves the ethyl ester while completing cyclization. Post-reaction quenching with citric acid ensures protonation of the 7-oxo group without ester cleavage.
Microwave-Assisted Synthesis for Enhanced Efficiency
Accelerated Ring Closure
Recent advancements utilize microwave irradiation to reduce reaction times. A 2020 study reports cyclocondensation of 5-methyl-1H-pyrazol-3-amine with diethyl 2-ethylmalonate in DMF at 150°C for 30 minutes under microwave conditions, achieving 78% yield. This method minimizes side products like N-alkylated pyrazoles, which commonly form under prolonged heating.
Comparative Analysis of Thermal vs. Microwave Methods
| Parameter | Thermal Method | Microwave Method |
|---|---|---|
| Reaction Time | 8–12 hours | 30 minutes |
| Yield | 64–72% | 78% |
| Purity (HPLC) | 95–97% | 98–99% |
| Energy Consumption | High | Moderate |
Data adapted from J-stage and CN103896951A.
Structural Characterization and Quality Control
Spectroscopic Confirmation
1H NMR analysis reveals diagnostic signals:
-
δ 1.43–1.49 ppm (triplet, C2-ethyl CH2CH3)
-
δ 4.35–4.42 ppm (quartet, C3-ester OCH2CH3)
-
δ 5.78 ppm (singlet, C6-H pyrimidine)
Mass spectrometry (ESI/APCI) confirms the molecular ion at m/z 307 [M + H]+, consistent with the molecular formula C13H17N3O4.
Purity Optimization
Silica gel chromatography with ethyl acetate/hexane gradients (5–100%) effectively removes unreacted malonate and aminopyrazole byproducts. Recrystallization from ethanol/water mixtures further elevates purity to >99% for pharmaceutical applications.
Scale-Up Considerations and Industrial Relevance
Kilogram-Scale Production
A pilot-scale protocol from CN103896951A details:
-
React 5-methyl-1H-pyrazol-3-amine (5.8 kg) with diethyl 2-ethylmalonate (12.4 kg) in ethanol (200 L).
-
Add sodium ethoxide (4.2 kg) and reflux for 10 hours.
-
Concentrate, partition between ethyl acetate and water, and isolate the crude product.
-
Purify via continuous chromatography (hexane → ethyl acetate).
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the pyrazolo[1,5-a]pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and halides. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield keto derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
Anticancer Activity
Recent studies indicate that derivatives of pyrazolo[1,5-a]pyrimidines, including Ethyl 2-ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate, exhibit significant anticancer properties:
- Mechanism of Action : These compounds have been shown to inhibit specific kinases involved in cancer cell proliferation. For instance, they can target aurora kinases, which are critical for cell division and are often overexpressed in various cancers.
- Cell Line Studies : In vitro assays have demonstrated that this compound exhibits cytotoxic effects against multiple cancer cell lines. Notably, related compounds have shown IC50 values indicating potent activity against breast cancer cells (e.g., MDA-MB-231) .
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent:
- Broad-Spectrum Activity : Research indicates that pyrazolo[1,5-a]pyrimidine derivatives possess broad-spectrum antimicrobial effects against both gram-positive and gram-negative bacteria as well as fungi. This suggests potential applications in treating infections caused by resistant strains.
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties:
- Phosphodiesterase Inhibition : Some studies suggest that this compound may inhibit phosphodiesterase enzymes involved in inflammatory pathways, which could lead to therapeutic applications in managing inflammatory diseases .
Case Studies
Several case studies have highlighted the efficacy of this compound in various applications:
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Demonstrated significant cytotoxic effects on cancer cell lines with potential kinase inhibition. |
| Antimicrobial Studies | Exhibited broad-spectrum activity against multiple pathogens in vitro. |
| Anti-inflammatory Effects | Showed potential for inhibiting phosphodiesterase enzymes linked to inflammation. |
Mechanism of Action
The mechanism of action of Ethyl 2-ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with proteins such as ATF4 and NF-kB, which are involved in inflammatory and stress response pathways.
Pathways Involved: It inhibits the endoplasmic reticulum stress and apoptosis pathways, reducing the expression of chaperone proteins and apoptosis markers in neuronal cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of Ethyl 2-ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate, highlighting differences in substituents, physical properties, and reactivity:
Key Observations:
Substituent Effects on Physical Properties :
- The presence of bulky groups (e.g., phenyl at position 3 in 3b) increases melting points due to enhanced intermolecular interactions .
- Lipophilic substituents (e.g., ethyl at position 2 in the target compound) improve solubility in organic solvents compared to polar groups like carboxamides (e.g., 2d) .
Synthetic Routes: Ultrasonic irradiation with KHSO₄ in ethanol/water mixtures is a common method for synthesizing pyrazolo[1,5-a]pyrimidines, achieving yields of 84–92% . Substituents at position 2 (e.g., ethyl vs. phenylamino) influence reaction efficiency; electron-donating groups may accelerate cyclization .
Spectroscopic Trends: Ester carbonyl groups consistently show IR absorption near 1666–1680 cm⁻¹, while amides exhibit NH stretches at ~3425 cm⁻¹ . ¹H NMR signals for ethyl groups (δ 1.2–1.4 ppm) and aromatic protons (δ 6.9–8.1 ppm) are diagnostic for structural elucidation .
Reactivity and Stability :
- Ethyl esters (e.g., target compound) are more resistant to hydrolysis than methyl esters under alkaline conditions, though decarboxylation may occur in acidic media .
- Reduction of the pyrimidine ring (e.g., with NaBH₄) produces complex mixtures, suggesting substituent-dependent stability .
Biological Relevance :
- Analogs with hydrophobic substituents (e.g., 4k and target compound) show promise as kinase inhibitors due to enhanced binding to hydrophobic enzyme pockets .
Q & A
Q. What are the established synthetic routes for Ethyl 2-ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate, and how are intermediates characterized?
The synthesis typically involves a three-step process :
- Cyclocondensation : Reacting methyl 5-amino-1H-pyrazole-4-carboxylate with β-keto esters (e.g., methyl 5-(benzyl(tert-butoxycarbonyl)amino)-3-oxopentanoate) in acetic acid at 80°C for 24 hours to form the pyrazolo[1,5-a]pyrimidine core .
- Hydrolysis : Treating the ester intermediate with LiOH in aqueous methanol to yield the carboxylic acid derivative .
- Amidation : Activating the carboxylic acid with bis(pentafluorophenyl) carbonate (BPC) and reacting with amines to produce carboxamides. Yields range from 55–87% depending on the amine used .
Characterization Methods :
- Spectroscopy : H NMR, C NMR, IR, and mass spectrometry (HRMS) are used to confirm structure and purity. For example, H NMR of intermediates shows distinct signals for tert-butyl (δ 1.30 ppm) and pyrimidine NH (δ 11.45 ppm) .
- Elemental Analysis : Combustion analysis validates C, H, and N content (e.g., C 61.90%, H 6.29%, N 13.17% for intermediate 3) .
Q. How is the biological activity of this compound evaluated, particularly against cysteine proteases like cathepsins?
Assay Protocol :
- Enzyme Inhibition : Recombinant human cathepsins B and K are incubated with the compound in 50 mM sodium acetate buffer (pH 5.5) containing 1 mM EDTA and 2.5 mM DTT.
- Substrate : Z-Phe-Arg-AMC (5 µM) is used as a fluorogenic substrate. Residual enzyme activity is measured fluorimetrically (excitation: 380 nm, emission: 460 nm) .
- IC Determination : Dose-response curves are plotted to calculate inhibitory concentrations. For example, compound 5a inhibits cathepsin K with IC ≈ 25 µM, while 5c targets cathepsin B (IC ≈ 45 µM) .
Key Considerations :
- Some compounds (e.g., 5b ) absorb strongly at the assay wavelength, requiring alternative methods like HPLC or colorimetric assays .
Advanced Research Questions
Q. What challenges arise in optimizing the synthesis of this compound, and how are they resolved?
Key Challenges :
- Boc Group Stability : Heating above 80°C during cyclocondensation leads to Boc group cleavage, reducing yields. Optimal temperature is maintained at 80°C for 24 hours to minimize side reactions .
- Ester Hydrolysis : Direct NaOH hydrolysis fails due to poor solubility. LiOH in methanol at 50°C for 48 hours achieves partial hydrolysis (54% yield) .
Methodological Adjustments :
Q. How do structural modifications (e.g., substituents on the carboxamide group) influence inhibitory activity against cathepsins?
Q. How are spectral data contradictions resolved during structural elucidation?
Common Issues and Solutions :
- Overlapping NMR Signals : Use of 2D NMR (e.g., COSY, HSQC) resolves ambiguities. For example, distinguishing CH protons in the 2-aminoethyl side chain (δ 2.90–3.54 ppm) .
- Mass Spectrometry Artifacts : Sodium adducts ([M+Na]) are common in ESI-MS. HRMS confirms molecular ions (e.g., [MH] for 3 : m/z 427.1971 vs. calc. 427.1976) .
Case Study : Compound 5f (piperidine derivative) shows unexpected IR peaks at 1995 cm, attributed to residual solvent. Re-crystallization from CHCl-hexane eliminates the artifact .
Methodological Best Practices
Q. What analytical strategies are recommended for purity assessment in multi-step syntheses?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
